![molecular formula C10H7N3O B11906510 Imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 60045-53-6](/img/structure/B11906510.png)
Imidazo[1,2-c]quinazolin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound that features a fused ring system combining imidazole and quinazoline moieties. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-c]quinazolin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminobenzamide with aldehydes or ketones, followed by cyclization under acidic or basic conditions. Another approach involves the use of 2-aminobenzonitrile and isocyanates, which undergo cyclization to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-c]quinazolin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often using halogenated derivatives as intermediates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of quinazolinone derivatives.
Reduction: Formation of reduced imidazoquinazoline derivatives.
Substitution: Formation of substituted imidazoquinazoline derivatives with various functional groups.
Scientific Research Applications
Imidazo[1,2-c]quinazolin-2(3H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of imidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Imidazo[1,2-a]quinazoline: Shares a similar fused ring system but differs in the position of the nitrogen atoms.
Imidazo[1,2-b]quinazoline: Another structural isomer with different nitrogen atom positioning.
Quinazolin-4(3H)-one: Lacks the imidazole ring but retains the quinazoline core.
Uniqueness: Imidazo[1,2-c]quinazolin-2(3H)-one is unique due to its specific ring fusion and nitrogen atom positioning, which confer distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug discovery and development, offering potential advantages over similar compounds in terms of selectivity and potency.
Properties
CAS No. |
60045-53-6 |
|---|---|
Molecular Formula |
C10H7N3O |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
3H-imidazo[1,2-c]quinazolin-2-one |
InChI |
InChI=1S/C10H7N3O/c14-9-5-13-6-11-8-4-2-1-3-7(8)10(13)12-9/h1-4,6H,5H2 |
InChI Key |
DYLVKCNEVBQKLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N=C2N1C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


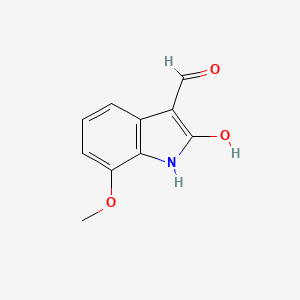
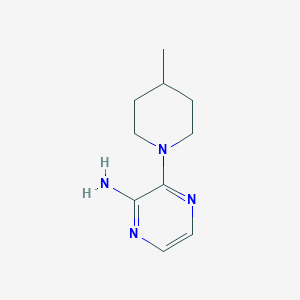
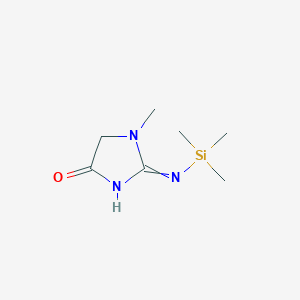


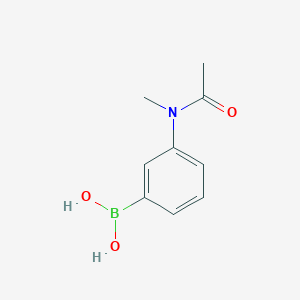

![2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine](/img/structure/B11906472.png)


![Methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B11906490.png)
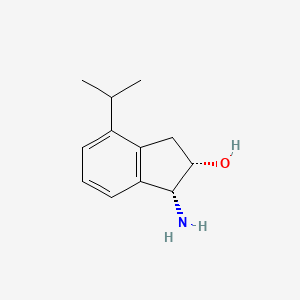
![1,3-Dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B11906498.png)

